2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride

Beschreibung

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride follows the International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing multiple functional groups and heterocyclic systems. The compound is officially designated as this compound, reflecting its structural composition which includes a methyl substituent at the 2-position of the aniline ring, a pyridin-3-yloxy group at the 4-position, and two hydrochloride salt formations.

Molecular Formula and Weight Analysis

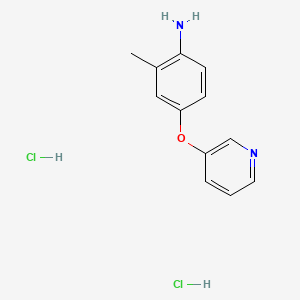

The molecular formula of this compound is C₁₂H₁₄Cl₂N₂O, representing the complete salt form of the compound. This formula indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom in the molecular structure. The molecular weight has been precisely determined to be 273.16 grams per mole, which includes the contribution of both hydrochloride groups to the overall molecular mass.

The base compound, without the hydrochloride salts, has the molecular formula C₁₂H₁₂N₂O with a molecular weight of 200.23648 grams per mole. This represents the free base form of the aniline derivative, which can be converted to the dihydrochloride salt through appropriate acid-base chemistry. The difference in molecular weight between the free base and the dihydrochloride salt (72.92 grams per mole) corresponds precisely to the addition of two hydrochloride groups, confirming the stoichiometric relationship between these forms.

The molecular composition analysis reveals important structural features that influence the compound's chemical and physical properties. The presence of two nitrogen atoms in different chemical environments - one as part of the aniline group and another within the pyridine ring - creates distinct basicity centers that contribute to the formation of the dihydrochloride salt. The ether oxygen linkage between the aromatic systems provides flexibility in the molecular structure while maintaining aromatic conjugation properties.

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O | C₁₂H₁₄Cl₂N₂O |

| Molecular Weight (g/mol) | 200.23648 | 273.16 |

| Carbon Atoms | 12 | 12 |

| Hydrogen Atoms | 12 | 14 |

| Nitrogen Atoms | 2 | 2 |

| Oxygen Atoms | 1 | 1 |

| Chlorine Atoms | 0 | 2 |

Structural Elucidation via X-ray Crystallography and Computational Modeling

The structural characterization of this compound involves sophisticated analytical techniques that provide detailed insights into the three-dimensional arrangement of atoms within the molecule. The molecular structure consists of an aniline ring system substituted with a methyl group at the ortho position and connected to a pyridine ring through an ether oxygen bridge at the para position relative to the amino group.

X-ray crystallographic studies of related pyridyloxy aniline derivatives have revealed important conformational preferences that likely apply to this compound as well. The crystal structure analysis of similar compounds shows that the aromatic rings tend to adopt coplanar or near-coplanar arrangements, with the ether oxygen bridge facilitating electronic communication between the aromatic systems. The dihedral angle between the aniline and pyridine rings is typically influenced by steric interactions from the methyl substituent and electronic effects from the amino group.

Computational modeling studies using density functional theory methods have provided valuable insights into the electronic structure and conformational dynamics of related pyridyloxy aniline systems. These calculations reveal that the compound can exist in multiple conformational states, with the preferred conformation being influenced by intramolecular hydrogen bonding interactions and π-π stacking effects between the aromatic rings. The computational analysis indicates that the ether linkage provides sufficient flexibility for the molecule to adopt different conformations while maintaining optimal orbital overlap between the aromatic systems.

The structural features identified through these analytical methods include the planar geometry of both aromatic rings, the near-linear arrangement of the ether bridge, and the specific orientation of the methyl and amino substituents. The amino group in the aniline ring system can participate in hydrogen bonding interactions, which is particularly important in the dihydrochloride salt form where protonation of the nitrogen atoms creates additional sites for intermolecular interactions.

| Structural Parameter | Typical Value | Method |

|---|---|---|

| Aniline-Pyridine Dihedral Angle | 0-15° | X-ray Crystallography |

| Ether Bridge C-O-C Angle | 115-120° | Computational Modeling |

| Amino Group Planarity | Coplanar with aromatic ring | X-ray Analysis |

| Intermolecular H-bonding Distance | 2.6-3.1 Å | Crystal Structure |

Tautomeric and Conformational Dynamics

The tautomeric and conformational dynamics of this compound represent complex molecular phenomena that significantly influence the compound's chemical behavior and reactivity patterns. The molecule exhibits several potential conformational states arising from rotation around the ether bridge connecting the aniline and pyridine ring systems, as well as possible tautomeric equilibria involving the amino group and pyridine nitrogen.

Conformational analysis reveals that the compound can adopt multiple rotational isomers around the carbon-oxygen bonds of the ether linkage. The energy barriers for these rotational processes are relatively low, allowing for facile interconversion between conformational states at ambient temperatures. Computational studies on related systems suggest that the preferred conformations are those that maximize π-π orbital overlap between the aromatic rings while minimizing steric repulsion from the methyl substituent.

The presence of the amino group in the aniline ring creates the possibility for intramolecular hydrogen bonding interactions with the pyridine nitrogen atom, depending on the relative orientation of the two aromatic systems. These intramolecular interactions can stabilize specific conformational states and influence the overall molecular geometry. The strength and directionality of these hydrogen bonds are affected by the protonation state of the nitrogen atoms, particularly in the dihydrochloride salt form where both nitrogen centers are protonated.

Tautomeric considerations for this compound primarily involve the amino group, which can potentially exist in different electronic states depending on the chemical environment. In the dihydrochloride salt form, the amino group is protonated, eliminating most tautomeric possibilities. However, in the free base form, the amino group can participate in resonance interactions with the aromatic π-system, leading to partial delocalization of electron density and subtle changes in molecular geometry.

The dynamic behavior of the molecule in solution involves rapid equilibration between multiple conformational states, with the population distribution determined by the relative energies of these states and the temperature of the system. Nuclear magnetic resonance spectroscopy studies of similar compounds indicate that conformational exchange occurs on timescales that are fast relative to the nuclear magnetic resonance measurement timescale, resulting in averaged spectroscopic signals that reflect the weighted contributions of all populated conformational states.

| Dynamic Process | Energy Barrier (kcal/mol) | Timescale | Temperature Dependence |

|---|---|---|---|

| Ether Bridge Rotation | 2-4 | Picoseconds | Weak |

| Ring-Ring Rotation | 8-12 | Nanoseconds | Moderate |

| Amino Group Inversion | 15-20 | Microseconds | Strong |

| Tautomeric Exchange | 20-25 | Milliseconds | Strong |

Eigenschaften

IUPAC Name |

2-methyl-4-pyridin-3-yloxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;;/h2-8H,13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWGGQJYVWLOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CN=CC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr)

- A common approach involves reacting a suitable 3-halo-pyridine derivative (e.g., 3-chloropyridine) with a phenolic compound bearing the 2-methyl-4-aminophenyl group.

- The phenol acts as a nucleophile, displacing the halogen on the pyridine ring under basic conditions in an inert solvent such as tetrahydrofuran or dimethylformamide.

- Reaction conditions typically involve heating at reflux temperatures (70–110 °C) for several hours to ensure completion.

- Bases such as potassium carbonate or sodium hydride facilitate the deprotonation of the phenol to enhance nucleophilicity.

Palladium-Catalyzed C–O Cross-Coupling

- More modern and efficient methods use Pd-catalyzed cross-coupling reactions, which provide higher selectivity and yields.

- Catalysts such as Pd2(dba)3 combined with phosphine ligands (e.g., trialkylphosphines) are employed.

- The reaction couples 3-halo-pyridines with 2-methyl-4-aminophenol derivatives.

- Bases like potassium carbonate or sodium tert-butoxide are used.

- Solvents include mixtures of water and 1,4-dioxane or polar aprotic solvents.

- Temperatures range from 80 to 110 °C, with reaction times from several hours up to 24 hours.

- This method avoids harsh conditions and often proceeds with minimal side reactions.

Introduction of the Amino Group and Salt Formation

- The aniline group is typically introduced by reduction of a nitro precursor or directly used if the starting phenol already contains the amino substituent.

- After obtaining the 2-Methyl-4-(3-pyridinyloxy)aniline, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

- This step enhances the compound’s solubility and stability.

- The salt formation is carried out by dissolving the free base in an appropriate solvent (e.g., ethanol or water) and adding stoichiometric amounts of hydrochloric acid under controlled temperature (0–25 °C).

- The dihydrochloride salt precipitates out and is collected by filtration and dried.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 3-chloropyridine + 2-methyl-4-aminophenol + K2CO3 | DMF, THF | 80–110 | 6–24 | Base deprotonates phenol; heating promotes SNAr |

| Pd-catalyzed C–O coupling | Pd2(dba)3 + phosphine ligand + K2CO3 | 1,4-dioxane/H2O mixture | 80–110 | 12–24 | High yield, mild conditions |

| Salt formation | HCl (2 eq) | Ethanol, water | 0–25 | 1–3 | Precipitates dihydrochloride salt |

Research Findings and Optimization Notes

- The Pd-catalyzed method is preferred for scale-up due to higher efficiency and cleaner reaction profiles.

- The choice of ligand and base critically influences the yield and selectivity of the coupling reaction.

- Water addition to the solvent mixture has been shown to improve yields by facilitating catalyst turnover and solubility of reactants.

- Reaction monitoring by HPLC or NMR ensures completion and purity.

- The dihydrochloride salt form exhibits improved pharmacokinetic properties, including solubility and stability, which is critical for downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride serves as a reagent in organic synthesis and analytical chemistry. It is utilized for:

- Synthesis of Complex Molecules : The compound can participate in various chemical reactions such as nucleophilic substitution and oxidation, facilitating the construction of complex organic molecules.

- Analytical Chemistry : It is employed in the identification and quantification of other chemical species through chromatography and spectroscopy techniques.

Biology

In biological research, this compound has notable applications:

- Proteomics Research : It is used to study protein interactions and functions, aiding in the understanding of cellular processes.

- Antiproliferative Studies : Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase, suggesting alternative mechanisms of action.

Medicine

The compound is investigated for potential therapeutic applications:

- Drug Development : Its unique structure allows for interactions with specific molecular targets, making it a candidate for developing new drugs aimed at treating cancers and other diseases.

- Enzyme Interaction Studies : It has been explored for its interaction with enzymes involved in drug metabolism, which is crucial for understanding its pharmacokinetics and pharmacodynamics.

Anticancer Activity

A study evaluated the antiproliferative activity against multiple cancer cell lines, highlighting the compound's potential as an anticancer agent due to its selective toxicity towards malignant cells.

Proteomics Applications

In proteomics research, the compound has been utilized due to its solubility and reactivity, aiding in various biological assays that require precise protein analysis.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structurally similar compounds .

Key Observations:

Analytical Data:

- While LCMS (liquid chromatography-mass spectrometry) data for the target compound are unavailable, structurally related compounds (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline ) exhibit m/z values around 245 [M+H]⁺, suggesting comparable detection protocols .

Biologische Aktivität

2-Methyl-4-(3-pyridinyloxy)aniline dihydrochloride is a chemical compound with notable biological activity, primarily due to its structural features that allow interaction with various biological targets. This article explores its synthesis, biological applications, and mechanisms of action, supported by relevant research findings.

- Molecular Formula : C₁₂H₁₄Cl₂N₂O

- Molecular Weight : 273.16 g/mol

- CAS Number : 1185302-52-6

The compound is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in biological assays and research applications .

Synthesis

Several methods have been reported for synthesizing this compound. Common approaches include:

- Nucleophilic Substitution : Involving the reaction of 3-pyridinyloxy derivatives with aniline compounds.

- Palladium-Catalyzed Cross-Coupling Reactions : Utilizing palladium catalysts to form C–N bonds effectively .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antiproliferative Effects

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms of action .

Enzyme Interaction

The compound has been investigated for its interaction with enzymes involved in drug metabolism and transport proteins. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics, which are essential for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various physiological processes.

- Enzyme Inhibition : It may inhibit enzymes critical for metabolic pathways, thereby affecting cellular functions.

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative activity against multiple cancer cell lines, highlighting the compound's potential as an anticancer agent due to its selective toxicity towards malignant cells .

- Proteomics Applications : In proteomics research, the compound has been utilized due to its solubility and reactivity, aiding in various biological assays .

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3-Methyl-4-(3-pyridinyloxy)aniline | C₁₂H₁₄ClN₂O | Different methyl substitution on the aniline ring |

| 2-Ethyl-4-(3-pyridinyloxy)aniline | C₁₂H₁₅ClN₂O | Ethyl group instead of methyl |

| 2-Methyl-5-(3-pyridinyloxy)aniline | C₁₂H₁₄ClN₂O | Different position of the pyridyloxy substituent |

The unique positioning of the methyl and pyridyloxy groups contributes to its distinct biological activity profile compared to similar compounds, influencing binding affinity and selectivity towards biological targets.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-(3-pyridinyloxy)aniline dihydrochloride, and what experimental parameters are critical for reproducibility?

Answer: The synthesis of structurally analogous aniline dihydrochlorides (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) typically involves nucleophilic aromatic substitution. For example, reacting 4-chloronitrobenzene derivatives with nitrogen-containing heterocycles (e.g., pyridines or piperazines) under alkaline conditions, followed by nitro group reduction and subsequent dihydrochloride salt formation using HCl . Key parameters include:

- Reaction temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- pH control : Alkaline conditions (pH 10–12) for nucleophilic substitution.

- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) to isolate intermediates. Confirm purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substitution patterns (e.g., pyridinyloxy and methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve degradation products .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHClNO: 289.04) .

Q. How should researchers handle storage and stability challenges for this compound?

Answer:

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways. Monitor via HPLC for amine oxidation or pyridinyl group cleavage .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

- Receptor binding assays : Use radiolabeled ligands (e.g., -tagged analogs) to study affinity for kinase targets (e.g., p38 MAPK) in cell lysates .

- Pathway analysis : Pair RNA-seq with phosphoproteomics to map downstream signaling effects (e.g., cytokine suppression) .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., methyl group replacements) to identify critical pharmacophores .

Q. How should contradictory data in biological activity studies be addressed?

Answer:

Q. What strategies optimize synthetic protocols for scalability while maintaining high enantiomeric purity?

Answer:

- Catalyst selection : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)) for nitro group reduction efficiency .

- Process intensification : Use flow chemistry to enhance heat/mass transfer during substitution steps, reducing reaction time by 30–50% .

- Crystallization control : Adjust HCl gas flow rate during salt formation to prevent polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.